molecular formula C19H22N2O4S B2510221 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-34-6

1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2510221
CAS No.: 886905-34-6
M. Wt: 374.46
InChI Key: LSUDKQJHZFIPCM-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-(propylsulfonyl)-1H-benzo[d]imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethoxybenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
  • 1-(3,5-dimethoxybenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
  • 1-(3,5-dimethoxybenzyl)-2-(butylsulfonyl)-1H-benzo[d]imidazole

Uniqueness

1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propylsulfonyl group can enhance its solubility and stability compared to other similar compounds .

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-9-26(22,23)19-20-17-7-5-6-8-18(17)21(19)13-14-10-15(24-2)12-16(11-14)25-3/h5-8,10-12H,4,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUDKQJHZFIPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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